1-(azetidin-3-ylmethyl)-2-ethyl-1H-imidazole dihydrochloride
Overview
Description
The compound “1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride” is a research chemical with the CAS Number: 2098023-88-0 . It has a molecular weight of 211.1 g/mol . The IUPAC name is 1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole dihydrochloride .
Molecular Structure Analysis
The InChI code for “1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride” is 1S/C6H10N4.2ClH/c1-2-10(9-8-1)5-6-3-7-4-6;;/h1-2,6-7H,3-5H2;2*1H . This code represents the molecular structure of the compound.
Physical and Chemical Properties Analysis
The compound “1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride” is a solid at room temperature . It has a molecular weight of 211.1 g/mol .
Scientific Research Applications
Anti-Inflammatory Activity : Compounds related to 1-(azetidin-3-ylmethyl)-2-ethyl-1H-imidazole have shown anti-inflammatory properties. A study by Kalsi et al. (1990) synthesized N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro-4 (1H-indolyl-3-yl methylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides, which demonstrated anti-inflammatory activity.
Radiosensitizing Activity : Modifications of the aziridine moiety in related compounds have been evaluated for their in vitro radiosensitizing activity. Suto et al. (1991) in their study, found that these derivatives maintained potent radiosensitizing properties, as detailed in Journal of medicinal chemistry.
Antimicrobial Activity : Compounds structurally similar to 1-(azetidin-3-ylmethyl)-2-ethyl-1H-imidazole have been synthesized and evaluated for antimicrobial properties. For instance, Rekha et al. (2019) synthesized imidazolyl Schiff Bases, Triazoles, and Azetidinones with significant antibacterial and antifungal activities, as published in Chemistry & Biodiversity.
Antifungal Activity : A study by Chevreuil et al. (2008) in Journal of Enzyme Inhibition and Medicinal Chemistry demonstrated the antifungal activity of new 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H/-imidazole compounds against various strains including Candida albicans.
Antibacterial Agents : Mohite and Bhaskar (2011) synthesized and tested 3-chloro-4-(substituted phenyl)-1-{[2-oxo-2-(5-phenyl-1H-tetrazol-1-yl) ethyl] amino} azetidin-2-one for antibacterial properties. Their findings, published in Orbital: The Electronic Journal of Chemistry, showed significant activity against tested bacteria and fungi.
Insulin-like Growth Factor-I Receptor Inhibitors : In the realm of cancer research, Mulvihill et al. (2008) developed novel compounds including cis-3-(3-azetidin-1-ylmethylcyclobutyl)-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-ylamine (AQIP) that inhibit the IGF-IR pathway. This study, detailed in Bioorganic & medicinal chemistry, indicates the potential of these compounds in cancer treatment.
Safety and Hazards
The compound “1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride” has been classified with the GHS07 pictogram. The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
1-(azetidin-3-ylmethyl)-2-ethylimidazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-2-9-11-3-4-12(9)7-8-5-10-6-8;;/h3-4,8,10H,2,5-7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABVLINKUVGGFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2CNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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